N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine
Description
N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9(13-14-5-6-18-13)7-17(4)12-10(2)11(3)15-8-16-12/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQGYPCPFUMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N(C)CC(C)C2=NC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Coupling of the Rings: The final step involves coupling the thiazole and pyrimidine rings through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Formation of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-carboxylic acid.
Reduction: Formation of N,5,6-trimethyl-N-[2-(1,3-dihydrothiazol-2-yl)propyl]pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine
- N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)butyl]pyrimidin-4-amine
- N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine
Uniqueness
N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both thiazole and pyrimidine rings provides a versatile scaffold for further functionalization and optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
